Cas no 32673-25-9 (Di-tert-butylphenylphosphine)

Di-tert-butylphenylphosphine 化学的及び物理的性質

名前と識別子

-

- di-tert-Butyl(phenyl)phosphine

- Di-tert-butylphenylphosphine

- ditert-butyl(phenyl)phosphane

- Di-tert-butyl-phenylphosphine

- NULL

- Phosphine,bis(1,1-dimethylethyl)phenyl-

- NSC 244300

- Phenyldi(tert-butyl)phosphine

-

- MDL: MFCD00049096

- インチ: InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

- InChIKey: XOJNEFQLMRCOMS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 222.15400

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.933 g/mL at 25 °C

- ふってん: 124-128 °C/10 mmHg

- 屈折率: n20/D 1.5382

- ようかいど: Insuluble (8.9E-4 g/L) (25 ºC),

- PSA: 13.59000

- LogP: 4.39080

- かんど: air sensitive

- 最大波長(λmax): 260nm(Cyclohexane)(lit.)

Di-tert-butylphenylphosphine セキュリティ情報

- 危険物輸送番号:UN 2845 4.2/PG 1

- WGKドイツ:3

- 危険カテゴリコード: R17;R36/37/38

- セキュリティの説明: S; S6; S26

-

危険物標識:

- 危険レベル:4.2

- リスク用語:R17

Di-tert-butylphenylphosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN9050846-25g |

Di-tert-butylphenylphosphine |

32673-25-9 | 97% | 25g |

RMB 3575.20 | 2025-02-21 | |

| TRC | D492828-50mg |

Di-tert-butylphenylphosphine |

32673-25-9 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D492828-100mg |

Di-tert-butylphenylphosphine |

32673-25-9 | 100mg |

$87.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030339-1g |

Di-tert-butylphenylphosphine |

32673-25-9 | 97% | 1g |

¥192 | 2024-05-24 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600519-5g |

Di-tert-butylphenylphosphine |

32673-25-9 | 98% | 5g |

¥740.0 | 2024-07-19 | |

| abcr | AB401837-2 g |

Di-t-butylphenylphosphine, min. 98% (50wt% in toluene); . |

32673-25-9 | 2 g |

€69.00 | 2023-07-19 | ||

| TRC | D492828-500mg |

Di-tert-butylphenylphosphine |

32673-25-9 | 500mg |

$150.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030339-25g |

Di-tert-butylphenylphosphine |

32673-25-9 | 97% | 25g |

¥3120 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D138674-5g |

Di-tert-butylphenylphosphine |

32673-25-9 | 95%(GC) | 5g |

¥649.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QQ000-25g |

Di-tert-butylphenylphosphine |

32673-25-9 | 97% | 25g |

2825.0CNY | 2021-08-05 |

Di-tert-butylphenylphosphine 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

Di-tert-butylphenylphosphineに関する追加情報

Introduction to Di-tert-butylphenylphosphine (CAS No. 32673-25-9)

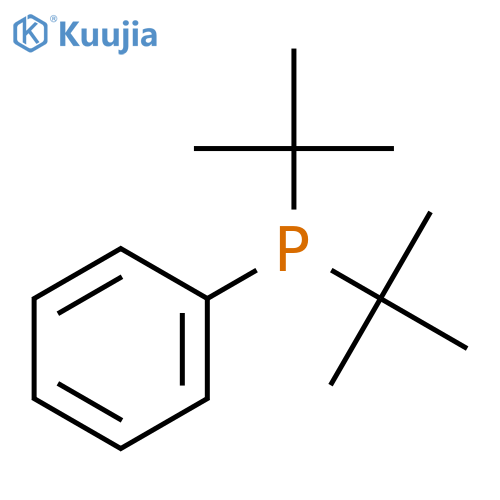

Di-tert-butylphenylphosphine, with the chemical formula C19H31P and CAS number 32673-25-9, is a significant organophosphorus compound widely utilized in the field of organic synthesis and catalysis. This compound, characterized by its bulky tert-butyl groups attached to a phenyl ring, serves as an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. The unique steric and electronic properties of Di-tert-butylphenylphosphine make it a valuable reagent in the development of novel synthetic methodologies and the optimization of existing chemical processes.

The primary application of Di-tert-butylphenylphosphine lies in its role as a ligand in palladium-catalyzed reactions. Its steric bulk helps to prevent unwanted side reactions by selectively coordinating with transition metals, thereby enhancing the efficiency and selectivity of various organic transformations. For instance, it has been extensively used in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In recent years, research has highlighted the utility of Di-tert-butylphenylphosphine in asymmetric catalysis. The introduction of chiral auxiliaries or catalysts can enhance the enantioselectivity of reactions, making this compound indispensable in the synthesis of enantiomerically pure compounds. For example, its use in asymmetric hydrogenation has been reported to yield high enantiomeric excess products, which are crucial for many pharmaceutical applications. The ability to control stereochemistry with high precision underscores the importance of Di-tert-butylphenylphosphine in modern synthetic chemistry.

The compound's stability under various reaction conditions also contributes to its widespread adoption. Unlike some phosphines that degrade under oxidative or acidic environments, Di-tert-butylphenylphosphine remains robust, ensuring consistent performance across multiple synthetic pathways. This stability is particularly advantageous in industrial settings where reproducibility and scalability are paramount.

Advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving Di-tert-butylphenylphosphine. Density functional theory (DFT) studies have provided insights into how the phosphine ligand interacts with transition metals, influencing reaction rates and selectivity. These computational insights have enabled chemists to design more efficient catalysts by tailoring ligand structures to specific reaction needs.

The role of Di-tert-butylphenylphosphine extends beyond traditional organic synthesis into materials science. Its ability to form stable complexes with metals has been exploited in the development of novel materials for optoelectronic applications. For instance, phosphine-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and thermal stability.

In conclusion,

32673-25-9 (Di-tert-butylphenylphosphine) 関連製品

- 215951-98-7(Phosphine,1,1'-(1,2-phenylene)bis[1,1-bis(1,1-dimethylethyl)-)

- 6002-34-2(tert-Butyldiphenylphosphine)

- 1127247-34-0(NHS-M-DPEG)

- 1283595-87-8((E)-2-(Benzylideneamino)-1-Phenylethanol)

- 2229151-58-8(1-{1-2-(pyrrolidin-1-yl)phenylcyclopropyl}ethan-1-ol)

- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)

- 592550-44-2(2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)

- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)